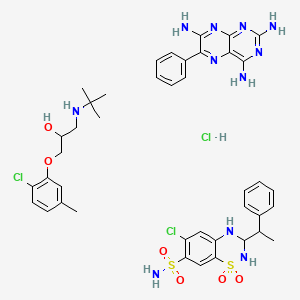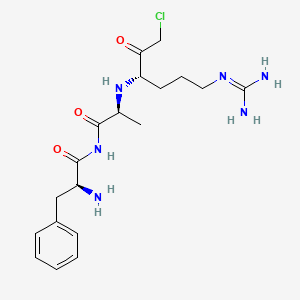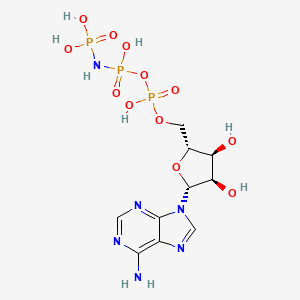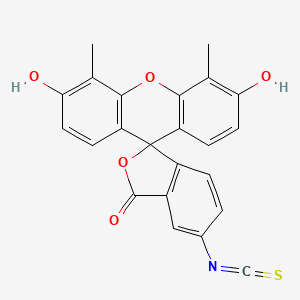
4-Fluorobenzyl iodide
Übersicht
Beschreibung
Synthesis Analysis
4-Fluorobenzyl iodide is synthesized through various methods, including the alkylation of nitrogen and sulfur nucleophiles, demonstrating its reactivity and potential for creating diverse chemical entities. For instance, it reacts rapidly with secondary amines and anilines, producing high yields of N-[18F]4-fluorobenzyl analogues. This versatility is utilized in designing dopamine D1 and D2 receptor-based imaging agents, highlighting its importance in PET radiotracer synthesis (Mach et al., 1993).
Molecular Structure Analysis
The molecular structure of 4-fluorobenzyl iodide derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography studies reveal intricate details about the molecular geometry, including intramolecular hydrogen bonding and crystal packing governed by C–H⋯N intermolecular hydrogen bonds (Özbey et al., 2004). These structural insights are crucial for understanding the compound's reactivity and for designing molecules with desired properties.
Chemical Reactions and Properties
4-Fluorobenzyl iodide participates in a wide range of chemical reactions, serving as a building block for the synthesis of various PET radiotracers and other fluorinated compounds. Its ability to undergo transition metal-assisted reactions, such as those involving borohydride reduction, enables the production of fluorobenzylamine-based prosthetic groups, which are essential for peptide and protein labeling (Koslowsky et al., 2010).
Wissenschaftliche Forschungsanwendungen
PET Radiotracer Synthesis :
- [18F]4-Fluorobenzyl iodide ([18F]FBI) is used in the synthesis of PET radiotracers. It reacts rapidly with secondary amines and anilines to give corresponding N-[18F]4-fluorobenzyl analogues. These analogues are applied in the design of dopamine D1 and D2 receptor-based imaging agents (Mach et al., 1993).
Study of Serotonin Transporter :
- [18F]fluorobenzyl iodide is used to substitute DASB precursor in the study of serotonin transporter, providing insights into its in vitro and in vivo biological properties (Garg et al., 2007).
Dopamine D-2 Receptor Ligand :
- Fluorine-18-labelled NCQ 115, a selective dopamine D-2 receptor antagonist, uses [18F]4-Fluorobenzyl iodide in its synthesis. This ligand is proposed for PET imaging of brain in vivo (Halldin et al., 1994).
Study of Dopamine D2 Receptor with PET :
- N-alkylation of desbenzyl precursors with [18F]-4-fluorobenzyl iodide is used in preparing compounds for studying dopamine D2 receptor through PET (Mach et al., 1993).
Molecular Orbital Computations :
- In a study focusing on rotational potentials in benzyl fluoride, 4-fluorobenzyl fluoride is used to assess the effect of substituent and medium dependence on internal rotational potentials (Schaefer et al., 1995).
Synthesis of 5-HT3 Receptor Partial Agonist :
- [18F]Fluorobenzyl iodide is employed in the synthesis of [18F]MR18445, a 5-HT3 receptor partial agonist, for potential PET imaging of brain 5HT3 receptors (Katounina et al., 1998).
Supramolecular Hydrogelation Study :
- The fluorine atom in 4-fluorobenzyl-diphenylalanine significantly influences supramolecular hydrogelation, demonstrating the effect of fluorine on the formation of hydrogels (Wu et al., 2015).
Non-Fullerene Acceptors in Organic Solar Cells :
- Benzyl and fluorinated benzyl side chains, including 4-fluorobenzyl, are used in N-annulated perylene diimide dimers as non-fullerene acceptors in polymer-based organic solar cells (Nazari et al., 2018).
Synthesis of the PET Probe 4-[18F]Fluorobenzyl-Triphenylphosphonium :
- An automated synthesis of this PET probe demonstrates its potential for mitochondrial membrane potential sensing (Waldmann et al., 2018).
Corrosion Inhibition in Steel :
- Pyridinium-based ionic liquids containing 4-fluorobenzyl groups are explored as corrosion inhibitors for mild steel in hydrochloric acid (Hajjaji et al., 2021).
Interactions at Thrombin Active Site :
- The fluorination of benzyl rings in thrombin active sites, including 4-fluorobenzyl, shows a significant impact on ligand affinity, providing insights into fluorophilicity/fluorophobicity (Olsen et al., 2004).
Eigenschaften
IUPAC Name |
1-fluoro-4-(iodomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYZGVRBYESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191679 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzyl iodide | |
CAS RN |
3831-29-6 | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003831296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3831-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorobenzyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(iodomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















